sc-10

Übersicht

Beschreibung

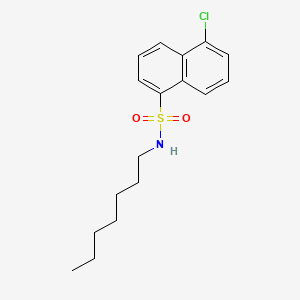

SC-10, auch bekannt als 5-Chlor-N-heptyl-1-naphthalinsulfonamid, ist eine Verbindung, die als direkter Aktivator der Proteinkinase C (PKC) wirkt. Proteinkinase C ist ein Enzym, das eine entscheidende Rolle in verschiedenen zellulären Prozessen spielt, darunter Zellwachstum, Differenzierung und Apoptose. This compound ist bekannt für seine Fähigkeit, Zellen zu durchdringen und Proteinkinase C spezifisch auf Kalzium-abhängige Weise zu aktivieren .

Wissenschaftliche Forschungsanwendungen

SC-10 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Als Reagenz in der organischen Synthese und als Modellverbindung für die Untersuchung der Sulfonamidchemie verwendet.

Biologie: Wird in der Zellbiologieforschung eingesetzt, um die Rolle der Proteinkinase C in zellulären Prozessen zu untersuchen.

Medizin: Wird auf seine potenziellen therapeutischen Wirkungen bei Krankheiten untersucht, an denen Proteinkinase C beteiligt ist, wie z. B. Krebs und neurodegenerative Erkrankungen.

Industrie: Wird bei der Entwicklung neuer Materialien und als chemisches Zwischenprodukt bei der Synthese anderer Verbindungen eingesetzt

Wirkmechanismus

This compound entfaltet seine Wirkung durch die direkte Aktivierung der Proteinkinase C. Die Aktivierung erfolgt durch die Stimulation der Phosphorylierung der Myosin-Lichtkette (MLC) durch Proteinkinase C, ohne die Aktivierung der Myosin-Lichtkettenkinase zu beinhalten. Dieser einzigartige Mechanismus ermöglicht es this compound, die gestörte Wechselwirkung zwischen der humanen Telomerase-Reversetranskriptase (hTERT) und dem Hitzeschockprotein 90 (hsp90) wiederherzustellen, die wichtige Bestandteile des Telomerase-Holoenzyms sind .

Wirkmechanismus

Target of Action

The primary target of SC-10, also known as 5-Chloro-N-heptyl-1-naphthalenesulfonamide, is Protein Kinase C (PKC) . PKC is a family of protein kinase enzymes that are involved in controlling the function of other proteins through the phosphorylation of hydroxyl groups of serine and threonine amino acid residues.

Mode of Action

This compound acts as an activator of PKC . It substitutes for phosphatidylserine, which is one of the endogenous factors in activating PKC . This interaction with PKC leads to the activation of the enzyme, triggering a cascade of biochemical reactions.

Biochemical Pathways

Upon activation by this compound, PKC phosphorylates a wide variety of protein targets. These include ion channels, transcription factors, and other kinases, affecting numerous biochemical pathways. For instance, it has been shown to regulate the mechanism of Ca2±dependent smooth muscle myosin light chain phosphorylation .

Result of Action

The activation of PKC by this compound can lead to various molecular and cellular effects, depending on the specific cell type and the set of proteins expressed in those cells. For example, it has been shown to regulate physiological functions .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its storage temperature is recommended to be -20°C , suggesting that it may be sensitive to heat. Furthermore, its solubility in DMSO and ethanol indicates that it may be affected by the presence of these solvents in its environment.

Biochemische Analyse

Biochemical Properties

5-Chloro-N-heptyl-1-naphthalenesulfonamide plays a significant role in biochemical reactions, primarily through its interaction with protein kinase C. Protein kinase C is a family of enzymes that are involved in various cellular processes, including cell growth, differentiation, and apoptosis. 5-Chloro-N-heptyl-1-naphthalenesulfonamide acts as an activator of protein kinase C by mimicking the action of endogenous activators such as phosphatidylserine. This interaction enhances the enzyme’s activity, leading to the phosphorylation of target proteins and subsequent modulation of cellular functions .

Cellular Effects

The effects of 5-Chloro-N-heptyl-1-naphthalenesulfonamide on cells are diverse and depend on the specific cell type and context. In general, this compound influences cell signaling pathways, gene expression, and cellular metabolism. By activating protein kinase C, 5-Chloro-N-heptyl-1-naphthalenesulfonamide can alter the phosphorylation status of various substrates, leading to changes in cell proliferation, differentiation, and apoptosis. Additionally, it can modulate the activity of transcription factors, thereby affecting gene expression patterns .

Molecular Mechanism

At the molecular level, 5-Chloro-N-heptyl-1-naphthalenesulfonamide exerts its effects through direct binding to protein kinase C. This binding induces a conformational change in the enzyme, enhancing its catalytic activity. The activated protein kinase C then phosphorylates specific serine and threonine residues on target proteins, leading to alterations in their function. This mechanism of action is crucial for the regulation of various cellular processes, including signal transduction, gene expression, and metabolic pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-Chloro-N-heptyl-1-naphthalenesulfonamide can vary over time. The compound is relatively stable under standard storage conditions, but its activity may decrease over prolonged periods. Studies have shown that the activation of protein kinase C by 5-Chloro-N-heptyl-1-naphthalenesulfonamide can lead to sustained changes in cellular function, including long-term alterations in gene expression and metabolic activity. These effects are often observed in both in vitro and in vivo models .

Dosage Effects in Animal Models

The effects of 5-Chloro-N-heptyl-1-naphthalenesulfonamide in animal models are dose-dependent. At lower doses, the compound can effectively activate protein kinase C and modulate cellular processes without causing significant toxicity. At higher doses, 5-Chloro-N-heptyl-1-naphthalenesulfonamide may induce adverse effects, including cytotoxicity and disruption of normal cellular functions. These threshold effects highlight the importance of careful dosage optimization in experimental studies .

Metabolic Pathways

5-Chloro-N-heptyl-1-naphthalenesulfonamide is involved in several metabolic pathways, primarily through its interaction with protein kinase C. The activation of protein kinase C by this compound can influence metabolic flux and alter the levels of various metabolites. Additionally, 5-Chloro-N-heptyl-1-naphthalenesulfonamide may interact with other enzymes and cofactors, further modulating metabolic pathways and cellular energy balance .

Transport and Distribution

Within cells and tissues, 5-Chloro-N-heptyl-1-naphthalenesulfonamide is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in target cells, where it can exert its biochemical effects. The distribution of 5-Chloro-N-heptyl-1-naphthalenesulfonamide is influenced by factors such as cell type, tissue architecture, and the presence of specific transport mechanisms .

Subcellular Localization

The subcellular localization of 5-Chloro-N-heptyl-1-naphthalenesulfonamide is critical for its activity and function. This compound is often directed to specific cellular compartments, such as the cytoplasm and membrane regions, where protein kinase C is active. Targeting signals and post-translational modifications may play a role in directing 5-Chloro-N-heptyl-1-naphthalenesulfonamide to these compartments, ensuring its effective interaction with protein kinase C and other biomolecules .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von SC-10 beinhaltet die Reaktion von 5-Chlor-1-naphthalinsulfonylchlorid mit Heptylamin. Die Reaktion wird typischerweise in Gegenwart einer Base wie Triethylamin durchgeführt, um die während der Reaktion gebildete Salzsäure zu neutralisieren. Die Reaktionsbedingungen umfassen:

Temperatur: Raumtemperatur bis 50 °C

Lösungsmittel: Dichlormethan oder ein anderes geeignetes organisches Lösungsmittel

Reaktionszeit: Mehrere Stunden bis über Nacht

Industrielle Produktionsverfahren

Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess umfasst:

Großreaktoren: Um das erhöhte Volumen an Reaktanten zu verarbeiten

Effizientes Mischen und Temperaturregelung: Um einheitliche Reaktionsbedingungen zu gewährleisten

Reinigungsschritte: Wie Rekristallisation oder Chromatographie, um this compound mit hoher Reinheit zu erhalten

Analyse Chemischer Reaktionen

Arten von Reaktionen

SC-10 unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: this compound kann oxidiert werden, um Sulfoxide oder Sulfone zu bilden.

Reduktion: Die Reduktion von this compound kann zur Bildung des entsprechenden Amins führen.

Substitution: this compound kann nukleophile Substitutionsreaktionen eingehen, insbesondere an der Sulfonamidgruppe.

Häufige Reagenzien und Bedingungen

Oxidation: Reagenzien wie Wasserstoffperoxid oder m-Chlorperbenzoesäure (m-CPBA) werden häufig verwendet.

Reduktion: Reagenzien wie Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4) werden eingesetzt.

Substitution: Nukleophile wie Amine oder Thiole können unter basischen Bedingungen verwendet werden.

Hauptsächlich gebildete Produkte

Oxidation: Sulfoxide und Sulfone

Reduktion: Heptylamin-Derivate

Substitution: Verschiedene substituierte Sulfonamide

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

N-(6-Phenylhexyl)-5-chlor-1-naphthalinsulfonamid: Ein weiterer Aktivator der Proteinkinase C mit ähnlichen Strukturmerkmalen.

Bryostatin-1: Ein Naturprodukt, das ebenfalls Proteinkinase C aktiviert, jedoch über einen anderen Mechanismus.

Phorbolester: Verbindungen, die Proteinkinase C aktivieren, indem sie Diacylglycerol (DAG) imitieren.

Einzigartigkeit von SC-10

This compound ist einzigartig aufgrund seiner spezifischen Aktivierung der Proteinkinase C auf Kalzium-abhängige Weise und seiner Fähigkeit, Zellen effektiv zu durchdringen. Im Gegensatz zu anderen Proteinkinase-C-Aktivatoren beinhaltet this compound nicht die Aktivierung der Myosin-Lichtkettenkinase, was es zu einem wertvollen Werkzeug für die Untersuchung von Proteinkinase-C-vermittelten Signalwegen macht .

Eigenschaften

IUPAC Name |

5-chloro-N-heptylnaphthalene-1-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22ClNO2S/c1-2-3-4-5-6-13-19-22(20,21)17-12-8-9-14-15(17)10-7-11-16(14)18/h7-12,19H,2-6,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJMJERJFCHYXEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCNS(=O)(=O)C1=CC=CC2=C1C=CC=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10907970 | |

| Record name | 5-Chloro-N-heptylnaphthalene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10907970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

339.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102649-79-6 | |

| Record name | N-(n-Heptyl)-5-chloro-1-naphthalenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=102649-79-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(m-Heptyl)-5-chloro-1-naphthalenesulfonamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102649796 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Chloro-N-heptylnaphthalene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10907970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary known molecular target of SC-10?

A1: this compound is a known activator of Protein Kinase C (PKC) [, , ].

Q2: How does this compound activate PKC?

A2: Unlike phorbol esters like TPA, this compound does not appear to induce the translocation of PKC isoforms from the cytosol to the membrane, suggesting a different mechanism of activation []. The exact mechanism of PKC activation by this compound remains to be fully elucidated.

Q3: What downstream effects have been observed following this compound-mediated PKC activation?

A3: In HL-60 cells, a human myeloid leukemia cell line, this compound pretreatment demonstrated a protective effect against apoptosis induced by 1-β-D-arabinofuranosylcytosine (Ara-C), a chemotherapeutic agent []. It also enhanced LPS-induced release of tumor necrosis factor (TNF) from mouse peritoneal macrophages at suboptimal doses []. In rabbit retinal rod bipolar cells, this compound potently and reversibly reduced the GABA-activated Cl- current, an effect that could be eliminated by the kinase inhibitors staurosporine and calphostin C [].

Q4: Does this compound affect the expression of early response genes like c-Fos, c-Jun, or p21WAF/CIP1?

A4: Unlike TPA, this compound did not alter the expression of these genes in the human myeloid leukemia cell lines U937 and HL-60 [].

Q5: Does this compound affect the expression of CD11c?

A5: this compound did not alter the expression of the β2-integrin CD11c in U937 cells. This is in contrast to TPA, which induces CD11c expression during differentiation [].

Q6: What is the molecular formula and weight of this compound?

A6: The molecular formula of this compound is C17H20ClNO2S and its molecular weight is 337.87 g/mol.

Q7: Are there any studies on how modifications to the structure of this compound affect its activity or potency?

A7: While there isn't specific information on this compound modifications, related research explored the effects of modifying the alkyl chain length in a series of naphthalenesulfonamide derivatives on their ability to modulate LPS-induced TNF release from mouse peritoneal macrophages. The study found that derivatives with shorter alkyl chains, such as N-(6-aminohexyl)-5-chloro-1-naphthalenesulfonamide (W-7) and its butyl and ethyl analogs, inhibited TNF release, while those with longer alkyl chains, including this compound and its quinyl and butyl analogs, enhanced TNF release []. This suggests that the length of the alkyl chain at the sulfonamide nitrogen significantly influences the biological activity of these compounds.

Q8: In what cell lines or models has this compound shown biological activity?

A8: this compound has demonstrated activity in various in vitro and in vivo models, including:

- Human myeloid leukemia cell lines (U937 and HL-60): this compound showed modest effects on cell cycle progression and a protective effect against chemotherapy-induced apoptosis in HL-60 cells [].

- Rabbit retinal rod bipolar cells: this compound modulated GABA-activated Cl- currents [].

- Mouse peritoneal macrophages: this compound enhanced LPS-induced TNF release [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.